1-(1,4-Diazepan-1-yl)hexan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

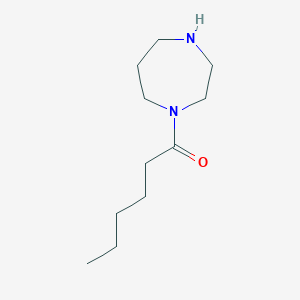

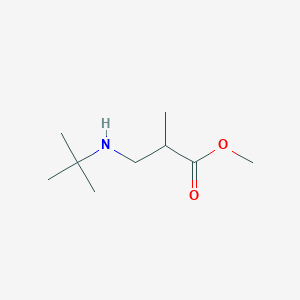

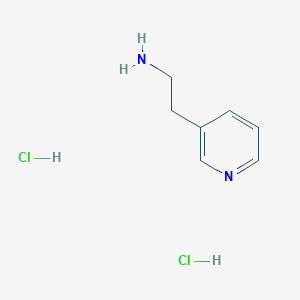

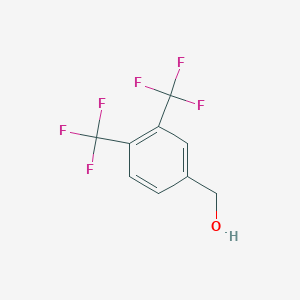

1-(1,4-Diazepan-1-yl)hexan-1-one is a chemical compound with the molecular formula C11H22N2O . It is commonly referred to as DHK and is a psychoactive compound that belongs to the class of research chemicals known as synthetic cannabinoids.

Molecular Structure Analysis

The molecular structure of 1-(1,4-Diazepan-1-yl)hexan-1-one contains a total of 36 bonds, including 14 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 seven-membered ring, 1 aliphatic ketone, 1 aliphatic secondary amine, and 1 aliphatic tertiary amine .科学的研究の応用

Biocatalysis in Asymmetric Synthesis

The compound has been utilized in the biocatalytic process of intramolecular asymmetric reductive amination, leading to the synthesis of chiral 1,4-diazepanes . This method employs imine reductases (IREDs) for the synthesis of enantiomerically enriched compounds, which are crucial in the production of pharmaceuticals. The process has been optimized to improve catalytic efficiency and yield, providing an eco-friendly alternative to traditional chemical synthesis.

Pharmaceutical Development

In the realm of pharmaceuticals, 1-(1,4-Diazepan-1-yl)hexan-1-one serves as a key intermediate in the synthesis of drugs like Suvorexant , which is used for the treatment of primary insomnia . Additionally, its derivatives are found in medications such as Ripasudil , a Rho-associated kinase inhibitor for treating glaucoma and ocular hypertension .

Enantioselective Synthesis

The compound plays a significant role in the enantioselective synthesis of chiral amines, which are foundational units in various biologically active molecules . The ability to create these molecules with high enantiomeric excess is vital for the development of new drugs with specific activity and reduced side effects.

Organic Synthesis

In organic synthesis, 1-(1,4-Diazepan-1-yl)hexan-1-one is involved in the construction of seven-membered nitrogen heterocycles . These structures are prevalent in natural products and pharmaceuticals, making the compound a valuable asset for synthetic organic chemists.

Biotechnology Applications

The enzymatic methods developed using this compound have potential applications in biotechnology, particularly in the production of chiral compounds . The advancements in this area could lead to more sustainable and cost-effective processes in industrial biotechnology.

Analytical Chemistry

While specific applications in analytical chemistry are not directly mentioned, the compound’s role in the synthesis of complex molecules suggests its potential use in analytical standards and reagents . Its derivatives could be used to calibrate instruments or as reference compounds in various analytical methods.

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(1,4-diazepan-1-yl)hexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-3-4-6-11(14)13-9-5-7-12-8-10-13/h12H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRVFOYENLKWGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,4-Diazepan-1-yl)hexan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(Trifluoromethyl)phenoxy]-2-picoline](/img/structure/B6321478.png)